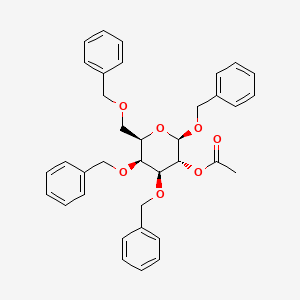

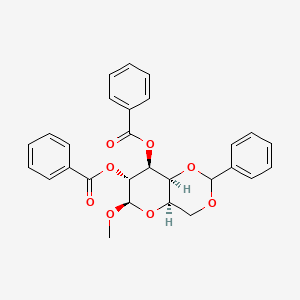

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside is a highly intricate and multifaceted compound . It is used for studying different ailments, encompassing malignancies and viral afflictions . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation and impeding viral replication .

Wissenschaftliche Forschungsanwendungen

Cancer Research

This compound is used for studying different ailments, particularly malignancies . Investigations have unveiled its commendable prowess in curtailing carcinogenic proliferation . This makes it a valuable tool in cancer research, helping scientists understand the mechanisms of cancer growth and potentially develop new treatments.

Virology

The compound has shown potential in impeding viral replication . This suggests that it could be used in the study of various viral diseases, contributing to the development of antiviral drugs and therapies.

Glycoscience

As a type of glycoside , this compound plays a significant role in the field of glycoscience. Glycosides are involved in many biological processes, including cell-cell interaction, immune response, and pathogen recognition. Therefore, this compound can be used to study these processes at a molecular level.

Drug Development

Given its bioactive properties, this compound could be used in the development of new drugs. Its ability to inhibit cancer cell growth and viral replication suggests potential applications in the creation of anticancer and antiviral medications .

Biochemistry

In biochemistry, this compound can be used to study the structure and function of biomolecules. Its complex structure and multifaceted nature make it an interesting subject for biochemical research .

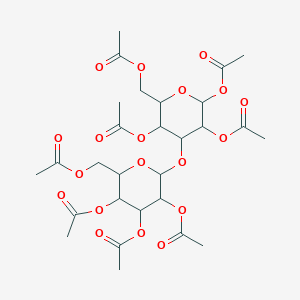

Synthesis of Acetamido Pyranosides

This compound is used in the synthesis of α- and β-linked acetamido pyranosides . These have anti-inflammatory properties as inhibitors of TLR4 , suggesting potential applications in the treatment of inflammatory diseases.

Wirkmechanismus

Mode of Action

Compound X likely exerts its effects through several mechanisms:

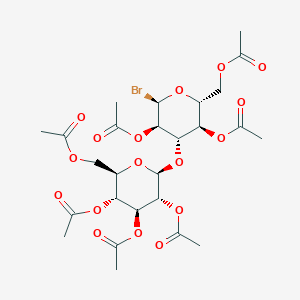

Upon deacetylation, an oxonium intermediate forms, and water attacks this intermediate either from the bottom or top side, resulting in the formation of 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-2,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38O7/c1-27(37)42-35-34(40-24-30-18-10-4-11-19-30)33(39-23-29-16-8-3-9-17-29)32(26-38-22-28-14-6-2-7-15-28)43-36(35)41-25-31-20-12-5-13-21-31/h2-21,32-36H,22-26H2,1H3/t32-,33+,34+,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPYLVFMSKNGCQ-FGZSBDNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-Acetyl-1,3,4,6-tetra-O-benzyl-b-D-galactopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)